Cas no 1261668-98-7 (2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride)

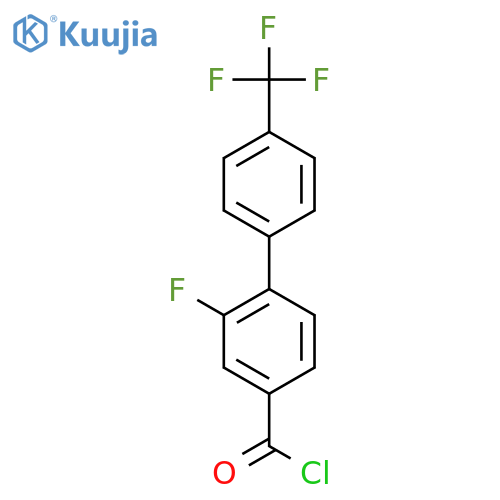

1261668-98-7 structure

商品名:2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride

CAS番号:1261668-98-7

MF:C14H7ClF4O

メガワット:302.651396989822

CID:4993013

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride

-

- インチ: 1S/C14H7ClF4O/c15-13(20)9-3-6-11(12(16)7-9)8-1-4-10(5-2-8)14(17,18)19/h1-7H

- InChIKey: POKYHUCCTBXNPQ-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=CC(=C(C=1)F)C1C=CC(C(F)(F)F)=CC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 350

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 17.1

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011008730-1g |

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride |

1261668-98-7 | 97% | 1g |

$1460.20 | 2023-09-03 | |

| Alichem | A011008730-500mg |

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride |

1261668-98-7 | 97% | 500mg |

$806.85 | 2023-09-03 | |

| Alichem | A011008730-250mg |

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride |

1261668-98-7 | 97% | 250mg |

$475.20 | 2023-09-03 |

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

1261668-98-7 (2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量